molecular formula C22H25N3O4S2 B2553975 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683268-64-6

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Numéro de catalogue B2553975
Numéro CAS: 683268-64-6
Poids moléculaire: 459.58
Clé InChI: HNFNYEFPWRQPQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical entity that appears to be related to a class of sulfonamides with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds with significant biological activities. For instance, the first paper discusses a series of 4-[(methylsulfonyl)amino]benzamides with Class III antiarrhythmic activity, which suggests that the compound may also possess similar cardiac effects . The second paper describes a series of benzo[d]thiazole sulfonamides that inhibit carbonic anhydrase isoforms, indicating that the compound could have potential applications in targeting various isoforms of this enzyme .

Synthesis Analysis

The synthesis of related compounds has been described in the provided papers. The first paper details the synthesis of a series of 4-[(methylsulfonyl)amino]benzamides, which are structurally related to the compound of interest . These compounds were synthesized to evaluate their potential as Class III antiarrhythmic agents. The second paper does not provide specific synthesis details for the compound but does discuss the synthesis of benzo[d]thiazole-5- and 6-sulfonamides, which share a common structural motif with the compound being analyzed . This suggests that similar synthetic routes could potentially be applied to the synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzo[d]thiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring, as well as a sulfonamide group, which is known for its diverse biological activities. The presence of a 4-methylpiperidinyl group suggests additional steric and electronic effects that could influence the compound's interaction with biological targets. The papers provided do not directly analyze the molecular structure of the compound , but they do discuss related structures, which can provide insights into the potential behavior of the compound .

Chemical Reactions Analysis

The chemical reactivity of sulfonamides and benzamides is well-documented, and the papers provided discuss compounds that are likely to undergo similar reactions. For example, sulfonamides can participate in the formation of hydrogen bonds due to the presence of the sulfonyl group, which could be relevant for the interaction with biological targets such as enzymes . The papers do not provide specific chemical reactions for the compound , but the information on related compounds can be used to infer possible reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of an ethoxy group and a 4-methylpiperidinyl group could affect the compound's solubility, lipophilicity, and overall pharmacokinetic profile. The papers provided do not discuss the specific physical and chemical properties of the compound , but they do provide information on related compounds that exhibit good oral bioavailability and favorable hemodynamic profiles, which could be indicative of the properties of the compound being analyzed . The inhibition studies mentioned in the second paper also suggest that minor changes in the scaffold can lead to significant changes in activity, which is important for understanding the compound's potential as a drug candidate .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, due to its structural relation to benzothiazole derivatives, is of interest in the synthesis of pharmaceutical compounds, such as proton pump inhibitors (PPIs). A study focusing on omeprazole, a PPI chemically distinct but related in its use of benzothiazole derivatives, highlighted novel synthesis methods and the identification of pharmaceutical impurities. These advancements provide insights into improving PPI development and identifying potential impurities, which is crucial for drug safety and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antioxidant Capacity and Redox Mediators

The antioxidant capacity of benzothiazoline derivatives, closely related to the compound , was reviewed, emphasizing their role in redox-mediated processes. These compounds, including ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), are crucial in evaluating antioxidant capacity in various biological and environmental samples. Understanding these pathways is essential for developing new antioxidants and studying their effects on human health and disease prevention (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives, closely related to the target compound, play a significant role in medicinal chemistry due to their versatile biological activities. These compounds are explored for their potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The structural features of benzothiazole derivatives, such as substitution patterns and functional group modifications, significantly influence their biological activity and therapeutic potential (Bhat & Belagali, 2020).

Propriétés

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-29-17-6-9-19-20(14-17)30-22(23-19)24-21(26)16-4-7-18(8-5-16)31(27,28)25-12-10-15(2)11-13-25/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFNYEFPWRQPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.